9-Ethynylphenanthrene is an organic compound with the molecular formula C₁₆H₁₀, characterized by a phenanthrene backbone with an ethynyl group at the 9-position. This structure contributes to its unique properties, making it a subject of interest in various fields, including organic chemistry and pharmacology. The compound exhibits significant fluorescence properties, which can be utilized in analytical applications and materials science.
Additionally, it has been observed to interact with cytochrome P450 enzymes, leading to mechanism-based inactivation. Specifically, 9-ethynylphenanthrene has been shown to inhibit cytochrome P450 2B1 and 2B4 activities in rat liver microsomes, impacting drug metabolism .
The biological activity of 9-ethynylphenanthrene primarily revolves around its interaction with cytochrome P450 enzymes. It acts as a potent mechanism-based inactivator of these enzymes, which play critical roles in drug metabolism and the detoxification of xenobiotics. Studies indicate that 9-ethynylphenanthrene modifies these enzymes in a time-dependent manner, affecting their activity significantly . This property makes it a valuable tool for studying enzyme mechanisms and drug interactions.
Several synthesis methods for 9-ethynylphenanthrene have been reported:
These methods allow for the production of 9-ethynylphenanthrene with varying degrees of purity and yield.
9-Ethynylphenanthrene has several applications across different fields:
Interaction studies involving 9-ethynylphenanthrene focus mainly on its effects on cytochrome P450 enzymes. Research has demonstrated that this compound can significantly alter the metabolic pathways of various drugs by inhibiting these enzymes. For example, studies have shown that it slows down NADPH oxidation and hydrogen peroxide formation during the metabolism of certain substrates like benzphetamine . Such interactions highlight its potential role in influencing drug efficacy and safety.
Several compounds share structural similarities with 9-ethynylphenanthrene. Below is a comparison highlighting its uniqueness:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Phenanthrene | Aromatic hydrocarbon | Parent structure; lacks ethynyl functionality |
| 9-Methylphenanthrene | Methyl group at the 9-position | Less reactive towards cytochrome P450 |
| 1-Ethynylphenanthrene | Ethynyl group at the 1-position | Different reactivity profile compared to 9-position |
| 3-Ethynylphenanthrene | Ethynyl group at the 3-position | Varies in biological activity and reactivity |
The presence of the ethynyl group at the 9-position distinguishes 9-ethynylphenanthrene from its analogs, particularly concerning its reactivity and biological activity.
9-Ethynylphenanthrene, a polycyclic aromatic hydrocarbon (PAH) derivative, emerged as a compound of interest in the early 21st century due to its structural uniqueness and reactivity. While its exact discovery timeline remains unclear, early studies in the 2010s highlighted its role as a mechanism-based inactivator of cytochrome P450 enzymes, particularly cytochrome P450 2B4. The compound gained prominence in synthetic chemistry following advancements in Sonogashira coupling reactions, which enabled efficient incorporation of ethynyl groups into aromatic systems. Its structural characterization via X-ray crystallography in 2013 provided definitive evidence of its covalent modification capabilities, solidifying its importance in enzymology and materials science.
9-Ethynylphenanthrene (C₁₆H₁₀) features a phenanthrene backbone with an ethynyl (-C≡CH) group at the 9th position. This configuration confers distinct electronic and steric properties, including extended π-conjugation and planar rigidity. Key characteristics include:
The ethynyl group facilitates covalent bonding with nucleophilic residues, as demonstrated in cytochrome P450 inactivation studies. Its planar structure allows for π-π stacking interactions, making it suitable for supramolecular assemblies.
9-Ethynylphenanthrene serves as a critical tool in multiple research domains:
On chiral palladium-gallium (PdGa) surfaces, 9-ethynylphenanthrene undergoes near-enantiopure trimerization (97% enantiomeric excess) to form homochiral propellers. This reaction, observed at 500 K, highlights its utility in asymmetric catalysis and chiral nanomaterial design.
The compound participates in H-assisted isomerization pathways to form phenanthrene, a key intermediate in PAH growth mechanisms. For example:
9-Ethynylphenanthrene exhibits solvatofluorochromicity, with emission wavelengths shifting from 365 nm (nonpolar solvents) to 380 nm (aqueous environments). This property enables its use as an environmental sensor in biochemical systems.
The compound’s versatility is further exemplified in studies of cytochrome P450 inactivation, where it covalently modifies active-site threonine residues, providing insights into enzyme mechanisms.
The synthesis of 9-ethynylphenanthrene represents a significant challenge in organic chemistry due to the need to introduce an ethynyl functional group at the specific 9-position of the phenanthrene core [1]. Several well-established synthetic routes have been developed to access this important polycyclic aromatic hydrocarbon derivative.
The most widely employed approach utilizes the Sonogashira cross-coupling reaction, which involves the palladium-catalyzed coupling of 9-bromophenanthrene with terminal alkynes [8] [10]. This methodology provides direct access to 9-ethynylphenanthrene under relatively mild conditions, typically employing triethylamine or diisopropylethylamine as the base at temperatures ranging from 60 to 80 degrees Celsius [8]. The reaction proceeds through oxidative addition of the aryl halide to the palladium center, followed by transmetallation with the copper acetylide and subsequent reductive elimination to form the carbon-carbon triple bond [10].
An alternative synthetic strategy involves the Corey-Fuchs reaction starting from 9-phenanthrenecarboxaldehyde [2]. This two-step procedure first employs carbon tetrabromide and triphenylphosphine to convert the aldehyde to the corresponding dibromoolefin, followed by treatment with n-butyllithium to generate the terminal alkyne [2]. While this method requires more stringent reaction conditions, including low temperatures and anhydrous solvents, it provides good yields and demonstrates versatility across various aromatic aldehydes.
The Seyferth-Gilbert homologation represents a more modern approach utilizing the Bestmann-Ohira reagent for the one-pot conversion of aldehydes to terminal alkynes [19]. This methodology offers milder reaction conditions compared to the Corey-Fuchs reaction, proceeding at room temperature to 40 degrees Celsius in methanol with potassium carbonate as base [19].
Recent advances in surface chemistry have revealed fascinating trimerization pathways for 9-ethynylphenanthrene on chiral palladium-gallium surfaces [1] [3] [7]. These reactions proceed through an enantioselective trimerization process at elevated temperatures (500 Kelvin), producing highly ordered propeller-like structures with exceptional enantiomeric excess [1] [3].
| Method | Starting Materials | Catalyst System | Conditions | Yield Range | Key Features |
|---|---|---|---|---|---|
| Sonogashira Coupling | 9-Bromophenanthrene + Terminal alkyne | Palladium tetrakistriphenylphosphine/Copper iodide | Triethylamine or diisopropylethylamine, 60-80°C | 70-85% | Direct introduction of ethynyl group, mild conditions |
| Corey-Fuchs Reaction | 9-Formylphenanthrene | Carbon tetrabromide/triphenylphosphine followed by n-butyllithium | Two-step: 1) dichloromethane, room temperature 2) tetrahydrofuran, -78°C to room temperature | 60-75% | Versatile for various aldehydes, requires handling of sensitive reagents |
| Seyferth-Gilbert Homologation | 9-Formylphenanthrene | Bestmann-Ohira reagent, potassium carbonate | Methanol, room temperature to 40°C | 65-80% | Milder conditions than Corey-Fuchs, one-pot procedure |
| Trimerization of 9-ethynylphenanthrene | 9-Ethynylphenanthrene | Palladium-gallium chiral surface | Surface catalysis, 500 Kelvin | High conversion (>90%) | Enantioselective trimerization, surface chemistry |
The alkynylation of phenanthrene derivatives has been revolutionized by the development of sophisticated transition metal catalysis systems [8] [10] [14]. Palladium-based catalysts remain the cornerstone of modern alkynylation methodology, with palladium tetrakistriphenylphosphine representing the most commonly employed system for Sonogashira couplings [8] [10].
The mechanism of palladium-catalyzed alkynylation involves a well-established catalytic cycle [10] [11]. Initial oxidative addition of the aryl halide to the palladium zero center generates a palladium-aryl intermediate [10]. Subsequent coordination and insertion of the terminal alkyne, facilitated by copper co-catalysis, leads to the formation of a palladium-acetylide complex [10] [11]. Final reductive elimination liberates the alkynylated product and regenerates the active palladium catalyst [10].
Copper co-catalysis plays a crucial role in promoting the transmetallation step of the Sonogashira reaction [11] [12]. Copper iodide and copper acetate are the most frequently employed copper sources, facilitating the formation of copper acetylides that undergo transmetallation with the palladium center [11] [12]. However, careful optimization is required to minimize competing Glaser homocoupling reactions that can consume the terminal alkyne substrate [12].
Gold-based catalysts have emerged as powerful alternatives for alkyne activation and subsequent cycloisomerization reactions [13] [19]. These systems demonstrate exceptional alkynophilicity and tolerance for various functional groups [13] [19]. Gold chloride, gold trichloride, and phosphine-gold complexes such as [(pyridyldiphenylphosphine)gold chloride] have been successfully employed in phenanthrene synthesis through intramolecular cyclization pathways [13] [19].
Platinum-based catalysts, including platinum dichloride and tetrakistriphenylphosphine platinum, offer complementary reactivity profiles for cycloisomerization and hydroarylation reactions [13] [20]. While generally less reactive than gold catalysts, platinum systems provide enhanced selectivity and stability at elevated temperatures [13] [20].
The development of chiral intermetallic surfaces represents a groundbreaking advancement in enantioselective alkynylation [1] [3] [7]. Palladium-gallium surfaces with specific terminations demonstrate remarkable ability to induce chirality in the trimerization of prochiral 9-ethynylphenanthrene without requiring chiral ligands or modifiers [1] [3] [7]. These surfaces achieve enantiomeric excesses exceeding 97% through precise control of the adsorption geometry and reaction pathway [1] [3].
| Catalyst Type | Examples | Reaction Type | Advantages | Limitations |
|---|---|---|---|---|
| Palladium-based | Palladium tetrakistriphenylphosphine, palladium diacetate/triphenylphosphine, tris(dibenzylideneacetone)dipalladium | Sonogashira coupling | High efficiency, mild conditions, wide substrate scope | Requires copper co-catalyst, sensitive to air/moisture |
| Copper-based | Copper iodide, copper diacetate | Co-catalyst in Sonogashira, Castro-Stephens coupling | Promotes transmetallation, inexpensive | Can lead to Glaser homocoupling side reactions |
| Gold-based | Gold chloride, gold trichloride, [(pyridyldiphenylphosphine)gold chloride] | Alkyne activation, cycloisomerization | High alkynophilicity, tolerates functional groups | Expensive, may require silver salts as activators |
| Platinum-based | Platinum dichloride, tetrakistriphenylphosphine platinum | Cycloisomerization, hydroarylation | Effective for intramolecular reactions, high selectivity | Less reactive than gold, requires higher temperatures |
| Chiral intermetallic | Palladium-gallium{111} surfaces | Enantioselective trimerization | High enantioselectivity without chiral ligands | Surface chemistry, limited to specific substrates |
Comprehensive structural characterization of 9-ethynylphenanthrene requires the application of multiple analytical techniques to unambiguously confirm the molecular structure and purity [17] [18] [19]. Nuclear magnetic resonance spectroscopy provides the most detailed information regarding the molecular framework and substitution pattern.
Proton nuclear magnetic resonance spectroscopy reveals characteristic signals that serve as diagnostic markers for 9-ethynylphenanthrene [18] [19]. The terminal alkyne proton appears as a sharp singlet in the range of 3.4 to 3.6 parts per million, exhibiting the typical chemical shift expected for acetylenic hydrogen atoms [18] [19]. The aromatic region displays a complex multipicity pattern characteristic of the phenanthrene aromatic system, with signals typically appearing between 7.5 and 8.9 parts per million [18] [19].
Carbon-13 nuclear magnetic resonance spectroscopy provides crucial information regarding the carbon framework of 9-ethynylphenanthrene [18] [17]. The alkyne carbon atoms exhibit characteristic chemical shifts, with the terminal carbon appearing around 77 to 79 parts per million and the internal alkyne carbon resonating at 83 to 85 parts per million [18] [17]. These signals serve as unambiguous confirmation of the presence and connectivity of the ethynyl functional group [18] [17].
Infrared spectroscopy offers complementary structural information through the identification of characteristic vibrational modes [19] [22]. The carbon-carbon triple bond stretch appears as a medium to strong absorption band at approximately 2100 to 2112 wavenumbers [19] [22]. The terminal alkyne carbon-hydrogen stretch manifests as a sharp, medium-intensity band around 3300 wavenumbers [19] [22]. These diagnostic frequencies provide rapid confirmation of the ethynyl functionality.
Mass spectrometry analysis reveals the molecular ion peak at mass-to-charge ratio 202, corresponding to the molecular formula carbon sixteen hydrogen ten [19] [24]. Fragmentation patterns typically involve sequential loss of hydrogen atoms and carbon-containing fragments, providing additional structural confirmation [24]. Electrospray ionization and matrix-assisted laser desorption ionization techniques have proven particularly effective for the analysis of 9-ethynylphenanthrene and related compounds [19] [24].
X-ray crystallography represents the gold standard for definitive structural characterization when suitable single crystals can be obtained [23] [25] [27]. The technique provides precise bond lengths and angles, with the carbon-carbon triple bond typically measuring approximately 1.20 angstroms and exhibiting the expected linear geometry with bond angles approaching 180 degrees [23] [25]. Crystal packing arrangements often reveal interesting intermolecular interactions, including pi-pi stacking between aromatic rings and weak hydrogen bonding interactions [25] [27].
| Technique | Key Parameters | Diagnostic Features | Information Obtained |
|---|---|---|---|
| Proton nuclear magnetic resonance spectroscopy | Chemical shifts (parts per million) | Ethynyl proton signal at 3.4-3.6 parts per million (singlet, 1 hydrogen) | Proton environments, confirmation of ethynyl group |
| Carbon-13 nuclear magnetic resonance spectroscopy | Chemical shifts (parts per million) | Alkyne carbon signals at 83-85 and 77-79 parts per million | Carbon environments, confirmation of carbon-carbon triple bond |
| Infrared spectroscopy | Wavenumber (inverse centimeters) | Carbon-carbon triple bond stretch at approximately 2100 inverse centimeters, alkyne carbon-hydrogen stretch at approximately 3300 inverse centimeters | Functional group identification, alkyne confirmation |
| Mass spectrometry | Mass-to-charge values | Molecular ion peak at mass-to-charge 202 [molecular positive ion] | Molecular weight, fragmentation pattern |
| X-ray crystallography | Bond lengths, angles | Carbon-carbon triple bond length (approximately 1.20 angstroms), linear geometry (180 degrees) | Precise three-dimensional structure, molecular packing |
Computational chemistry has become an indispensable tool for understanding and optimizing the synthesis of 9-ethynylphenanthrene [6] [21] [26]. Density functional theory calculations provide detailed insights into reaction mechanisms, activation barriers, and thermodynamic parameters that guide synthetic strategy development [6] [21].
Geometry optimization studies using density functional theory methods such as Becke three-parameter Lee-Yang-Parr functional with 6-31++G(d,p) basis sets have revealed important structural features of 9-ethynylphenanthrene and related intermediates [21] [26]. These calculations predict bond lengths, angles, and conformational preferences that correlate well with experimental X-ray crystallographic data [21] [26]. The ethynyl group adopts a linear geometry with minimal steric interaction with the phenanthrene framework, consistent with the observed high stability of the compound [21].
Time-dependent density functional theory calculations have proven valuable for predicting the electronic absorption spectra and fluorescence properties of 9-ethynylphenanthrene [17] [21]. These computational studies reveal that the lowest energy electronic transitions correspond to pi-pi* transitions localized primarily on the phenanthrene rings with significant contribution from the ethynyl carbon-carbon triple bond [17] [21]. The calculated absorption maxima show excellent agreement with experimental ultraviolet-visible spectra [17] [21].
Reaction pathway modeling has provided crucial insights into the mechanism of 9-ethynylphenanthrene formation through various synthetic routes [6] [20]. Calculations on the Sonogashira coupling mechanism reveal that the rate-determining step involves the transmetallation between copper acetylide and palladium-aryl intermediates [20]. The computed activation barriers are consistent with the experimental observation that these reactions proceed efficiently at moderate temperatures [20].
Molecular dynamics simulations have been employed to study the behavior of 9-ethynylphenanthrene in solution and on surfaces [1] [3]. These studies reveal important information about conformational flexibility, solvent interactions, and adsorption geometries on metal surfaces [1] [3]. The calculations support the experimental observation of distinct surface enantiomorphs on chiral palladium-gallium surfaces [1] [3].
Natural bond orbital analysis provides detailed electronic structure information, revealing the charge distribution and orbital interactions in 9-ethynylphenanthrene [21] [26]. These calculations show that the ethynyl group acts as both an electron-withdrawing and pi-electron donating substituent, influencing the electronic properties of the phenanthrene core [21] [26].
Quantum mechanics/molecular mechanics hybrid methods have been applied to study the interaction of 9-ethynylphenanthrene with biological systems, particularly cytochrome P450 enzymes [23]. These calculations reveal the binding modes and activation pathways that lead to mechanism-based enzyme inactivation [23].
| Method | Software | Applications | Key Parameters | Advantages |
|---|---|---|---|---|
| Density Functional Theory | Gaussian, ORCA, Q-Chem | Geometry optimization, reaction energetics, transition states | Bond lengths, angles, reaction barriers, electronic properties | Balance of accuracy and computational cost |
| Time-Dependent Density Functional Theory | Gaussian, ORCA, Amsterdam Density Functional | Ultraviolet-visible spectra prediction, excited states | Excitation energies, oscillator strengths | Prediction of spectroscopic properties |
| Molecular Dynamics | AMBER, GROMACS, NAMD | Conformational analysis, solvent effects | Time evolution, conformational energies | Accounts for dynamic behavior and environment |
| Quantum Mechanics/Molecular Mechanics | ONIOM, ChemShell | Enzyme catalysis, complex environments | Active site interactions, environmental effects | Combines accuracy of quantum mechanics with efficiency of molecular mechanics |
| Natural Bond Orbital Analysis | Natural Bond Orbital, Gaussian | Electronic structure, bonding analysis | Orbital populations, charge distributions | Insights into electronic structure and reactivity |
Corrosive